molecular formula C7H4BrNO B120245 2-Bromo-5-hydroxybenzonitrile CAS No. 189680-06-6

2-Bromo-5-hydroxybenzonitrile

Cat. No. B120245
M. Wt: 198.02 g/mol
InChI Key: IXJNUEMHAJZKFW-UHFFFAOYSA-N
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Description

2-Bromo-5-hydroxybenzonitrile is a halogenated aromatic nitrile compound. While the provided papers do not directly discuss 2-Bromo-5-hydroxybenzonitrile, they do provide insights into similar brominated benzonitrile compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of 2-Bromo-5-hydroxybenzonitrile.

Synthesis Analysis

The synthesis of brominated benzonitrile derivatives often involves halogenation reactions. For instance, the synthesis of 2-bromo-3-fluorobenzonitrile is achieved through the bromodeboronation of aryl boronic acids using NaOMe as a catalyst . Similarly, 2-bromobenzonitriles can be synthesized via a CuBr-catalyzed coupling reaction with hydrazine carboxylic esters . These methods suggest that the synthesis of 2-Bromo-5-hydroxybenzonitrile could potentially be carried out through analogous halogenation or coupling reactions, possibly involving a precursor with a hydroxy group in the appropriate position.

Molecular Structure Analysis

The molecular structure of brominated benzonitriles can be studied using spectroscopic methods and quantum mechanical calculations. For example, the structure of 5-Bromo-2-methoxybenzonitrile was investigated using Density Functional Theory (DFT) to predict geometrical parameters and to analyze its FT-IR and FT-Raman spectra . These techniques could be applied to 2-Bromo-5-hydroxybenzonitrile to determine its geometric structure and to understand its spectroscopic properties.

Chemical Reactions Analysis

Brominated benzonitriles can undergo various chemical reactions. The photochemistry of bromoxynil, a related compound, involves phototransformation under irradiation, leading to the generation of products such as 3-bromo-4-hydroxybenzonitrile . This suggests that 2-Bromo-5-hydroxybenzonitrile may also undergo phototransformation, potentially leading to the formation of different photoproducts. Additionally, the reactivity of brominated benzonitriles with nitrogen dioxide has been studied, showing the formation of dinitrocyclohexenones . This indicates that 2-Bromo-5-hydroxybenzonitrile could react with nitrogen dioxide to form similar products.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzonitriles are influenced by their functional groups. For instance, the presence of a bromine atom and a nitrile group can affect the compound's reactivity and stability. Bromoxynil, a structurally related compound, has been studied under various environmental conditions, showing that it can be degraded anaerobically through reductive debromination . The hydroxy group in 2-Bromo-5-hydroxybenzonitrile is likely to influence its solubility and reactivity, potentially affecting its environmental fate and its interactions with other chemical species.

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

properties

IUPAC Name

2-bromo-5-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJNUEMHAJZKFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90571471
Record name 2-Bromo-5-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-hydroxybenzonitrile

CAS RN

189680-06-6
Record name 2-Bromo-5-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-hydroxybenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 3-cyanophenol (2.00 g, 18.0 mmol) in anhydrous acetonitrile (20 mL) under N2 at −30° C. was added dropwise 54% HBF4.Et2O (2.48 mL, 18.0 mmol). The temperature was maintained below −20° C. during addition. To this stirred solution was added NBS (3.27 g, 18.0 mmol) portion wise keeping the temperature below −10° C. After the addition was complete, the solution was allowed to warm to 19° C. The reaction mixture was diluted with 38% NaHSO3 (10 mL) and extracted with MTBE (2×25 mL). The organic layer was washed with H2O (2×25 mL) and brine (25 mL), dried (MgSO4), filtered, and concentrated to give a white solid (3.15 g). Purification of a portion of this product (1.0 g) by radial chromatography (30% EtOAc/hexane) gave 0.51 g of the title compound as a white solid. mp 183-184° C. Anal. Calculated for C7H4BrNO: C, 42.46; H, 2.04; N, 7.07. Found: C, 42.44; H, 1.93; N, 6.90.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.48 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.27 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
MA Ismail, M Anbazhagan, CE Stephens… - Synthetic …, 2004 - Taylor & Francis
… In this approach, bromination of 3‐hydroxybenzonitrile (8) yields a mixture of 2‐bromo‐5‐hydroxybenzonitrile (9) and 2‐bromo‐3‐hydroxybenzonitrile (10) which could not be readily …
Number of citations: 5 www.tandfonline.com
SAA El Bialy, KF Abd El Kader, DW Boykin - 2011 - degruyter.com
… As previously reported, bromination of 3-hydroxybenzonitrile ( 1) yields a mixture of 2-bromo5-hydroxybenzonitrile ( 2a) and 2-bromo-3-hydroxybenzonitrile ( 2b) which could not be …
Number of citations: 4 www.degruyter.com
A Bunte - 2020 - salford-repository.worktribe.com
… While we were initially successful in coupling solketal to 2-bromo-5hydroxybenzonitrile using standard conditions as seen in Figure 10, subsequent attempts to prepare further …
Number of citations: 2 salford-repository.worktribe.com
C Perera - 2009 - kuscholarworks.ku.edu
… However, since the corresponding 2-bromo-5-hydroxybenzonitrile was not commercially available, it was synthesized by brominating 3-hydroxybenzonitrile (Scheme 1.10).The resulting …
Number of citations: 1 kuscholarworks.ku.edu
A Rangaswamy - 2020 - dalspace.library.dal.ca
The inhibition of thymidylyltransferase enzymes has long been studied as a potential avenue for antibiotic development. Several thymidine derivatives were designed, synthesized, and …
Number of citations: 0 dalspace.library.dal.ca
HJ Li, YC Wu, JH Dai, Y Song, R Cheng, Y Qiao - Molecules, 2014 - mdpi.com
… For example, the electrophilic aromatic bromination of 3-hydroxybenzonitrile (1, Scheme 2) afforded 2-bromo-5-hydroxybenzonitrile (2a) and 2-bromo-3-hydroxybenzonitrile (2b) in 73% …
Number of citations: 25 www.mdpi.com

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